1-[(3-Bromo-4-chlorophenyl)methyl]pyrrolidine
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Overview
Description
1-[(3-Bromo-4-chlorophenyl)methyl]pyrrolidine is an organic compound with the molecular formula C11H13BrClN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a 3-bromo-4-chlorophenyl group attached to the nitrogen atom of the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromo-4-chlorophenyl)methyl]pyrrolidine typically involves the reaction of 3-bromo-4-chlorobenzyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Bromo-4-chlorophenyl)methyl]pyrrolidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The pyrrolidine ring can be oxidized to form the corresponding lactam.
Reduction: The compound can be reduced to remove the halogen atoms, yielding a more saturated derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the halogens.
Oxidation: Lactam derivatives.
Reduction: Dehalogenated pyrrolidine derivatives.
Scientific Research Applications
1-[(3-Bromo-4-chlorophenyl)methyl]pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammation.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study the interactions of halogenated aromatic compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-[(3-Bromo-4-chlorophenyl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms on the phenyl ring can form halogen bonds with amino acid residues in the active sites of enzymes, thereby modulating their activity. Additionally, the pyrrolidine ring can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
- 1-[(3-Bromo-4-fluorophenyl)methyl]pyrrolidine
- 1-[(3-Chloro-4-methylphenyl)methyl]pyrrolidine
- 1-[(3-Bromo-4-methylphenyl)methyl]pyrrolidine
Comparison: 1-[(3-Bromo-4-chlorophenyl)methyl]pyrrolidine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and binding properties. Compared to its analogs with different halogen or alkyl substitutions, this compound may exhibit distinct electronic and steric effects, leading to variations in its chemical behavior and biological activity .
Properties
IUPAC Name |
1-[(3-bromo-4-chlorophenyl)methyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClN/c12-10-7-9(3-4-11(10)13)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMXYCIGXWQKOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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